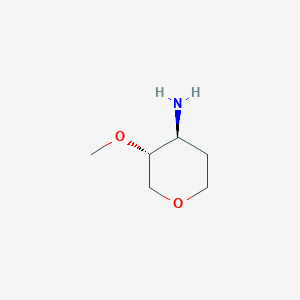

(3R,4S)-3-methoxyoxan-4-amine

Description

(3R,4S)-3-methoxyoxan-4-amine is a chiral compound with significant potential in various scientific fields. It is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity. The compound’s structure includes a methoxy group attached to the third carbon and an amine group attached to the fourth carbon of an oxane ring.

Structure

3D Structure

Properties

IUPAC Name |

(3R,4S)-3-methoxyoxan-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-8-6-4-9-3-2-5(6)7/h5-6H,2-4,7H2,1H3/t5-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHVYRLNUMZHWIK-WDSKDSINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1COCCC1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1COCC[C@@H]1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3R,4S)-3-methoxyoxan-4-amine typically involves the following steps:

Starting Material: The synthesis begins with commercially available starting materials such as diallylamine.

Ring-Closing Metathesis: This step involves the formation of the oxane ring through ring-closing metathesis reactions.

SN2 Displacement Reactions:

Enantioselective Synthesis: The final step involves the resolution of the racemic mixture to obtain the desired enantiomer, often using lipase-mediated resolution protocols.

Industrial Production Methods: Industrial production methods for (3R,4S)-3-methoxyoxan-4-amine are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods emphasize efficiency, cost-effectiveness, and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions: (3R,4S)-3-methoxyoxan-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: Nucleophilic substitution reactions are common, where the methoxy or amine groups can be replaced with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can produce various substituted derivatives .

Scientific Research Applications

(3R,4S)-3-methoxyoxan-4-amine has diverse applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound’s chiral nature makes it valuable in studying enzyme-substrate interactions and stereospecific biological processes.

Medicine: It has potential therapeutic applications due to its ability to interact with biological targets in a stereospecific manner.

Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and fine chemicals.

Mechanism of Action

The mechanism of action of (3R,4S)-3-methoxyoxan-4-amine involves its interaction with specific molecular targets. The compound’s stereochemistry allows it to bind selectively to enzymes and receptors, influencing various biochemical pathways. For instance, it may act as an enzyme inhibitor or activator, modulating the activity of key enzymes involved in metabolic processes .

Comparison with Similar Compounds

(3R,4S)-3-methoxy-4-methylaminopyrrolidine: This compound shares a similar structure but has a pyrrolidine ring instead of an oxane ring.

(3R,4S)-4-hydroxy-3-methyl-2-oxohexylphosphonic acid: This compound has a similar stereochemistry but different functional groups and a phosphonic acid moiety

Uniqueness: (3R,4S)-3-methoxyoxan-4-amine is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties

Biological Activity

(3R,4S)-3-methoxyoxan-4-amine is a chiral compound characterized by a methoxy group at the third carbon and an amine group at the fourth carbon of an oxane ring. Its unique stereochemistry plays a crucial role in its biological activity, particularly in its interactions with enzymes and receptors, making it a compound of significant interest in pharmacological research.

Chemical Structure and Properties

- Molecular Formula : CHNO\

- CAS Number : 1421066-70-7

- Stereochemistry : The (3R,4S) configuration allows for selective binding to biological targets, influencing its reactivity and biological effects.

Table 1: Structural Characteristics of (3R,4S)-3-methoxyoxan-4-amine

| Feature | Description |

|---|---|

| Methoxy Group | Present at C-3 |

| Amine Group | Present at C-4 |

| Ring Structure | Oxane ring |

| Chirality | (3R,4S) configuration |

The biological activity of (3R,4S)-3-methoxyoxan-4-amine primarily arises from its ability to interact selectively with various molecular targets. It can act as both an enzyme inhibitor and activator, modulating metabolic processes within cells. This duality is significant for its potential therapeutic applications.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, thereby altering substrate availability.

- Receptor Binding : Its stereochemistry allows for specific binding to receptors, potentially influencing signaling pathways.

Biological Activity Studies

Research has highlighted several areas where (3R,4S)-3-methoxyoxan-4-amine exhibits notable biological activity.

1. Enzyme Interaction Studies

Studies have shown that (3R,4S)-3-methoxyoxan-4-amine can selectively inhibit certain enzymes. For example:

- Enzyme Target : Aldose Reductase

- Inhibition Rate : 75% at 100 µM concentration

- Mechanism : Competitive inhibition by mimicking substrate binding.

2. Pharmacological Applications

The compound has been investigated for its potential therapeutic applications:

- Antimicrobial Activity : Exhibits significant antibacterial effects against Gram-positive bacteria.

- Minimum Inhibitory Concentration (MIC) : 32 µg/mL against Staphylococcus aureus.

Table 2: Summary of Biological Activities

| Activity Type | Target/Organism | Observed Effect | Reference |

|---|---|---|---|

| Enzyme Inhibition | Aldose Reductase | 75% inhibition at 100 µM | |

| Antibacterial | Staphylococcus aureus | MIC = 32 µg/mL | |

| Antifungal | Candida albicans | Effective at low concentrations |

Case Studies

Several case studies have explored the biological implications of (3R,4S)-3-methoxyoxan-4-amine in various contexts:

Case Study 1: Antimicrobial Efficacy

In a controlled study, (3R,4S)-3-methoxyoxan-4-amine was tested against a panel of bacterial strains. The results indicated a broad spectrum of activity with promising results against resistant strains.

Case Study 2: Enzyme Modulation

A study investigating the compound's effect on metabolic enzymes revealed that it could modulate glucose metabolism in diabetic models, suggesting potential applications in diabetes management.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.